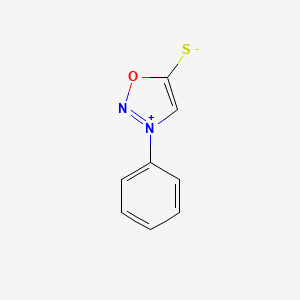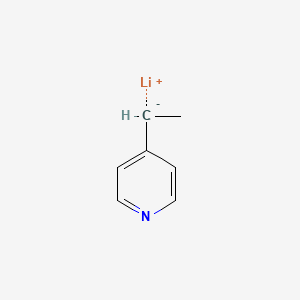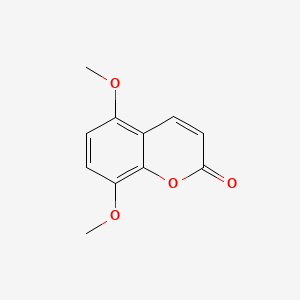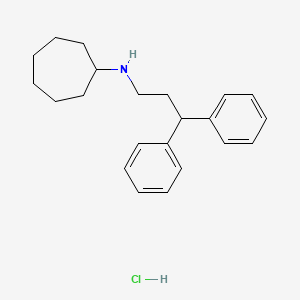
3-Phenyloxadiazol-3-ium-5-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyloxadiazol-3-ium-5-thiolate is a heterocyclic compound with the molecular formula C₈H₆N₂OS. It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it part of the oxadiazole family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxadiazol-3-ium-5-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with nitrous acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyloxadiazol-3-ium-5-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Phenyloxadiazol-3-ium-5-thiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Phenyloxadiazol-3-ium-5-thiolate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen in a five-membered ring but differ in their chemical reactivity and applications.
Triazoles: Featuring three nitrogen atoms in the ring, triazoles are known for their antifungal and antimicrobial properties.
Indoles: Indoles have a bicyclic structure with nitrogen and are widely studied for their biological activities .
Uniqueness
3-Phenyloxadiazol-3-ium-5-thiolate stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms in the ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
56666-77-4 |
|---|---|
Fórmula molecular |
C8H6N2OS |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
3-phenyloxadiazol-3-ium-5-thiolate |
InChI |
InChI=1S/C8H6N2OS/c12-8-6-10(9-11-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
KXNAEWAALYCLTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=NOC(=C2)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)



![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
